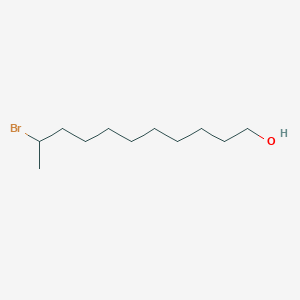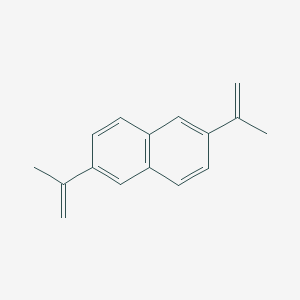
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole is a heterocyclic compound with a molecular formula of C7H8N2S It is characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 1-position, and a methylsulfanyl group at the 2-position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthio-1-methylimidazole with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted imidazoles.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-2-methylsulfanyl-1H-imidazole: Lacks the ethynyl group, resulting in different reactivity and properties.
5-ethynyl-1-methyl-1H-imidazole: Lacks the methylsulfanyl group, affecting its chemical behavior and applications.
2-methylthio-1-methylimidazole: Precursor in the synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole.
Uniqueness
This compound is unique due to the presence of both the ethynyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H8N2S |
|---|---|
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
5-ethynyl-1-methyl-2-methylsulfanylimidazole |
InChI |
InChI=1S/C7H8N2S/c1-4-6-5-8-7(10-3)9(6)2/h1,5H,2-3H3 |
Clé InChI |
DERUBAKOCHWKEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1SC)C#C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)methyl benzoate](/img/structure/B8555743.png)

![2-[(4-imidazol-1-ylphenyl)methyl]-4,4-dimethyl-1,3-dihydroisoquinolin-7-amine](/img/structure/B8555770.png)


